molecular formula C6H3Cl2N3 B7980241 4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine

4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B7980241
M. Wt: 188.01 g/mol
InChI Key: OUMHFLZOELBXKS-UHFFFAOYSA-N
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Description

4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by the presence of chlorine atoms at the 4 and 7 positions of the pyrrolo[3,2-d]pyrimidine ring. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications in drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine typically involves the chlorination of pyrrolo[3,2-d]pyrimidine derivatives. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent. The reaction is carried out under reflux conditions, where pyrrolo[3,2-d]pyrimidine is treated with POCl3, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrrolo[3,2-d]pyrimidine derivatives.

    Electrophilic Substitution: Formation of halogenated or nitrated derivatives.

    Coupling Reactions: Formation of biaryl derivatives.

Mechanism of Action

The mechanism of action of 4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as kinases and enzymes. The compound binds to the active sites of these targets, inhibiting their activity and disrupting cellular signaling pathways. This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and biological activity, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

4,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c7-3-1-9-5-4(3)10-2-11-6(5)8/h1-2,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUMHFLZOELBXKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)C(=NC=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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